molecular formula C10H12ClNO B13300303 2-(Aminocyclopropylmethyl)-4-chlorophenol

2-(Aminocyclopropylmethyl)-4-chlorophenol

Cat. No.: B13300303
M. Wt: 197.66 g/mol
InChI Key: NDICKVYGWMUVHB-UHFFFAOYSA-N
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Description

2-(Aminocyclopropylmethyl)-4-chlorophenol is an organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a 4-chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminocyclopropylmethyl)-4-chlorophenol typically involves the following steps:

    Formation of the Aminocyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment to 4-Chlorophenol: The aminocyclopropylmethyl group is then introduced to the 4-chlorophenol through nucleophilic substitution reactions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Aminocyclopropylmethyl)-4-chlorophenol undergoes several types of chemical reactions:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, sodium borohydride (NaBH4)

    Substitution: NaH, K2CO3

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-(Aminocyclopropylmethyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminocyclopropylmethyl)-4-chlorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The aminocyclopropylmethyl group can interact with various receptors or enzymes, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminocyclopropylmethyl)-4-bromophenol
  • 2-(Aminocyclopropylmethyl)-4-fluorophenol
  • 2-(Aminocyclopropylmethyl)-4-iodophenol

Uniqueness

2-(Aminocyclopropylmethyl)-4-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and ability to cross biological membranes.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-chlorophenol

InChI

InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

NDICKVYGWMUVHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)O)N

Origin of Product

United States

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